Corylifol B

描述

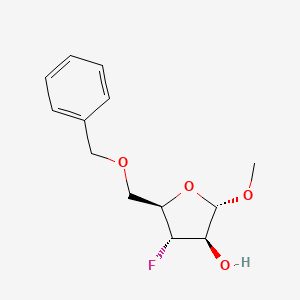

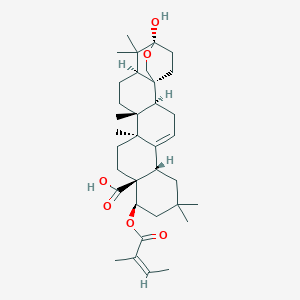

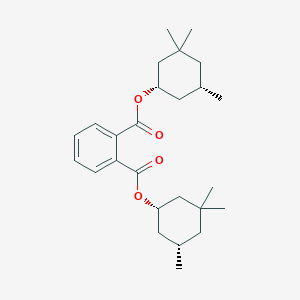

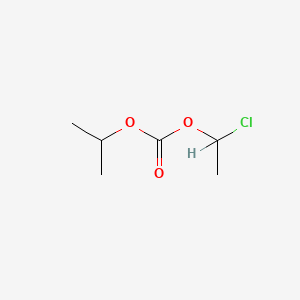

Corylifol B is a type of compound known as chalcones . It is a yellow powder and is found in the seeds of Psoralea corylifolia L . It has a molecular formula of C20H20O5 and a molecular weight of 340.4 g/mol .

Physical And Chemical Properties Analysis

This compound is a yellow powder . It has a molecular formula of C20H20O5 and a molecular weight of 340.4 g/mol . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

传统医学

Corylifol B 存在于补骨脂 (Psoralea corylifolia L.)中,中文别名“补骨脂”,也称为“Bu-gu-zhi” . 这种植物在中药中广泛用于治疗各种疾病,如肾阳虚、遗尿和尿频、腰膝冷痛、黎明泄泻和白癜风 .

抗炎和抗菌特性

补骨脂及其活性成分,包括 this compound,具有多种药理活性,例如抗炎、抗菌、抗病毒、抗氧化、抗肿瘤、抗骨质疏松、心脏保护、神经保护和免疫调节 . 特别是,this compound 已显示出有效的抗菌作用 .

抗氧化特性

This compound 与补骨脂中发现的其他化合物一起,表现出抗氧化特性 . 抗氧化剂是能够预防或减缓自由基对细胞造成的损伤的物质,自由基是不稳定的分子,是机体对环境和其他压力的反应产生的。

抗 MRSA 特性

This compound 对耐甲氧西林金黄色葡萄球菌 (MRSA)菌株表现出明显的抗菌作用 . MRSA 是一种对多种抗生素具有耐药性的细菌。 MRSA 感染会导致严重的健康问题,而 this compound 对 MRSA 的有效性表明其在开发新型抗生素方面的潜在应用 .

肌肉再生

研究表明,this compound 可能在肌肉再生中发挥作用。 据信它有助于激活卫星细胞,卫星细胞对肌肉再生至关重要 .

糖尿病管理

This compound 也可能在糖尿病管理中发挥作用。 含 this compound 的补骨脂种子水提取物显着改善了糖尿病小鼠的高血糖和葡萄糖耐量,并提高了血清胰岛素水平 .

未来方向

Psoralea corylifolia, the plant from which Corylifol B is derived, has been the subject of numerous studies due to its various biological activities . Future research directions could include a more detailed study of the quality control standards and potential mechanisms of Psoralea corylifolia, as well as more toxicological studies to contribute to the progress of clinical trials .

作用机制

Target of Action

Corylifol B, a chalcone isolated from Psoralea corylifolia, has been found to exhibit potent antibacterial effects . . These proteins play crucial roles in inflammation and apoptosis, suggesting that this compound may have similar targets.

Mode of Action

It’s known that this compound exhibits potent antibacterial effects This suggests that this compound may interact with its targets to inhibit bacterial growth or survival

Biochemical Pathways

For instance, the NLRP3/Caspase3/RIP1 signaling pathway, which plays a critical role in inflammation and cell death, is a potential target of related compounds . This compound may affect similar pathways, leading to downstream effects such as reduced inflammation or bacterial survival.

Pharmacokinetics

Related compounds from psoralea corylifolia, such as psoralen and isopsoralen, have been found to have high oral bioavailability and elimination half-lives of around 4 to 5 hours

Result of Action

The result of this compound’s action is primarily its potent antibacterial effects . This suggests that this compound may lead to the death or inhibition of bacterial cells, potentially making it useful in the treatment of bacterial infections.

生化分析

Biochemical Properties

Corylifol B interacts with various biomolecules in biochemical reactions. It has been found to inhibit bacterial growth and induce cell death by oxidative stress .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit noticeable antibacterial effects on methicillin-resistant Staphylococcus aureus (MRSA) strains .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of this compound is still being researched.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . Detailed information on the specific metabolic pathways that this compound is involved in is currently limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . Detailed information on how this compound is transported and distributed within cells and tissues, as well as any effects on its localization or accumulation, is currently limited.

属性

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-12(2)3-6-14-17(22)10-7-15(20(14)25)16(21)8-4-13-5-9-18(23)19(24)11-13/h3-5,7-11,22-25H,6H2,1-2H3/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKWCIVFBIHFTG-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC(=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC(=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。